molecular formula C22H19N3O3S B2367969 1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone CAS No. 862191-67-1

1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone

Cat. No. B2367969
CAS RN: 862191-67-1
M. Wt: 405.47
InChI Key: HCUVOVMXCRQQCR-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Pyrazolo[1,5-a]pyrimidines are noted for their synthesis and cyclic GMP phosphodiesterase inhibitory activity, with compounds showing specific inhibition of cGMP specific (type V) phosphodiesterase. This property is significant for developing therapeutics targeting various cardiovascular diseases and conditions requiring vasodilation (Dumaitre & Dodic, 1996).

Application in Cognitive Disorders

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized, displaying potent inhibitory activity against phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016). The development of such inhibitors is crucial for addressing a wide range of CNS disorders, including schizophrenia and Alzheimer's disease.

Novel Synthesis Approaches

Innovative synthesis methods for pyrazolo[1,5-a]pyrimidines and related compounds have been reported, indicating the versatility of these scaffolds in generating biologically active molecules. For example, the novel synthesis approach for disubstituted pyrazolo[1,5-a]pyrimidines incorporating thioether and aryl moieties offers new avenues for developing compounds with potential pharmacological applications (Li et al., 2012).

Anti-inflammatory and Antiulcerogenic Properties

Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant anti-inflammatory properties without the ulcerogenic activity typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests their potential as safer alternatives for treating inflammation (Auzzi et al., 1983).

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-10-20(29-12-19(28)16-8-9-17(26)18(27)11-16)25-22(23-13)21(14(2)24-25)15-6-4-3-5-7-15/h3-11,26-27H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUVOVMXCRQQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC(=C(C=C3)O)O)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone

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